molecular formula C5H8N4O B15194307 1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine CAS No. 58663-94-8

1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine

Cat. No.: B15194307
CAS No.: 58663-94-8
M. Wt: 140.14 g/mol
InChI Key: BFDHFTPYXYUYFL-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine typically involves the nitration of 1,3-dimethyl-1H-pyrazol-5-amine. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents under controlled temperatures to ensure the selective formation of the nitroso group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-4-nitroso-1H-pyrazol-5-amine is unique due to the presence of the nitroso group, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

58663-94-8

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

2,5-dimethyl-4-nitrosopyrazol-3-amine

InChI

InChI=1S/C5H8N4O/c1-3-4(8-10)5(6)9(2)7-3/h6H2,1-2H3

InChI Key

BFDHFTPYXYUYFL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N=O)N)C

Origin of Product

United States

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